methyl 4-({[(2Z)-4-oxo-3-(prop-2-en-1-yl)-2-(prop-2-en-1-ylimino)-3,4-dihydro-2H-1,3-thiazin-6-yl]carbonyl}amino)benzoate
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Overview
Description
METHYL 4-({[3-ALLYL-2-(ALLYLIMINO)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZIN-6-YL]CARBONYL}AMINO)BENZOATE is a complex organic compound that belongs to the class of thiazine derivatives. This compound is characterized by its unique structure, which includes a thiazine ring, an allyl group, and a benzoate ester. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-({[3-ALLYL-2-(ALLYLIMINO)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZIN-6-YL]CARBONYL}AMINO)BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazine Ring: The thiazine ring is synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Allyl Group: The allyl group is introduced via an allylation reaction, often using allyl halides in the presence of a base.
Formation of the Benzoate Ester: The final step involves esterification, where the benzoate group is attached to the thiazine derivative using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-({[3-ALLYL-2-(ALLYLIMINO)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZIN-6-YL]CARBONYL}AMINO)BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
METHYL 4-({[3-ALLYL-2-(ALLYLIMINO)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZIN-6-YL]CARBONYL}AMINO)BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 4-({[3-ALLYL-2-(ALLYLIMINO)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZIN-6-YL]CARBONYL}AMINO)BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
METHYL 4-({[3-ALLYL-2-(ALLYLIMINO)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZIN-6-YL]CARBONYL}AMINO)BENZOATE: shares similarities with other thiazine derivatives and benzoate esters.
Thiazine Derivatives: Compounds with a thiazine ring structure, such as phenothiazine.
Benzoate Esters: Compounds with a benzoate ester group, such as methyl benzoate.
Uniqueness
The uniqueness of METHYL 4-({[3-ALLYL-2-(ALLYLIMINO)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZIN-6-YL]CARBONYL}AMINO)BENZOATE lies in its specific combination of functional groups and its potential for diverse chemical and biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C19H19N3O4S |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
methyl 4-[(4-oxo-3-prop-2-enyl-2-prop-2-enylimino-1,3-thiazine-6-carbonyl)amino]benzoate |
InChI |
InChI=1S/C19H19N3O4S/c1-4-10-20-19-22(11-5-2)16(23)12-15(27-19)17(24)21-14-8-6-13(7-9-14)18(25)26-3/h4-9,12H,1-2,10-11H2,3H3,(H,21,24) |
InChI Key |
WRIOKDFMOVHLBV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=O)N(C(=NCC=C)S2)CC=C |
Origin of Product |
United States |
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